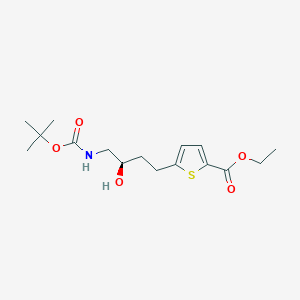

(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

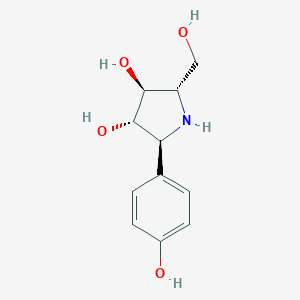

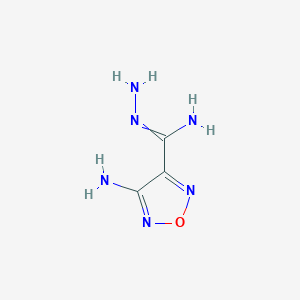

(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties.

Applications De Recherche Scientifique

Piperazine Derivatives as Therapeutic Tools

Piperazine derivatives, due to their central pharmacological activity, have been researched extensively for potential therapeutic applications. These compounds, characterized by a cyclic molecule containing two nitrogen atoms, have shown promise in the development of antipsychotic, antidepressant, and anxiolytic drugs. For example, benzylpiperazine, a prototype of these derivatives, has been studied for its stimulant and euphoric effects, although it is more commonly associated with recreational drug use. The therapeutic potential of piperazine derivatives lies in their activation of the monoamine pathway, which plays a crucial role in central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).

Antimicrobial and Antifungal Activities

Piperazine units are common among many effective drugs, with some derivatives showing potent antibacterial and antifungal properties. For instance, certain piperazinyl linked ciprofloxacin dimers have demonstrated significant effectiveness against resistant strains of bacteria, such as Staphylococcus aureus. The exploration of 1,4-disubstituted piperazines has also revealed their potential as HIV-1 entry inhibitors and their use in therapeutics against diseases like Alzheimer’s. The synthesis and evaluation of novel piperazinyl benzamides for their antimicrobial activities against drug-resistant pathogenic bacterial strains highlight the diversity of applications for these compounds in combating infections (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

Antiproliferative Properties

Novel piperazine derivatives have been synthesized and evaluated for their antitumor properties across a variety of cancer cell lines, including cervical carcinoma, breast cancer, pancreatic cancer, and non-small cell lung cancer. Some compounds have shown significant activity, indicating the potential of piperazine derivatives as antiproliferative agents with minimal cytotoxicity to normal human cells. This suggests a promising avenue for cancer therapy research, focusing on the development of targeted treatments with fewer side effects (Fytas, Zoidis, Tsotinis, Fytas, Khan, Akhtar, Rahman, & Thurston, 2015).

Orientations Futures

The future directions of research on “(S)-N4-Benzyl-2-(3-indolylmethyl)piperazine” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications. For instance, recent research has shown promising results in the synthesis of various indole derivatives using multicomponent reactions . Furthermore, indole derivatives have significant biological and pharmacological activity, suggesting potential applications in drug discovery and analysis .

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various cellular targets.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been evaluated in clinical and preclinical trials . These studies have shown promising results, but challenges related to low solubility and poor bioavailability have been identified .

Result of Action

Indole derivatives have been shown to have diverse biological activities , suggesting that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The action of (S)-N4-Benzyl-2-(3-indolylmethyl)piperazine is likely influenced by various environmental factors. For example, the metabolism of tryptophan to indole and its derivatives is carried out by gut microorganisms , suggesting that the gut microbiome may play a role in the compound’s action, efficacy, and stability

Propriétés

IUPAC Name |

3-[[(2S)-4-benzylpiperazin-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-23-11-10-21-18(15-23)12-17-13-22-20-9-5-4-8-19(17)20/h1-9,13,18,21-22H,10-12,14-15H2/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXRJMDVPQZIV-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)